1-(3-Nitrophenyl)ethanamine
Overview
Description
1-(3-Nitrophenyl)ethanamine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of ethanamine where a nitro group is attached to the phenyl ring at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of acetophenone to form 3-nitroacetophenone, followed by reductive amination. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position. The resulting 3-nitroacetophenone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)ethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide
Major Products:
Reduction: 1-(3-Aminophenyl)ethanamine.
Substitution: Amides, sulfonamides.
Oxidation: Imines, nitriles
Scientific Research Applications
1-(3-Nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethanamine moiety can form hydrogen bonds and electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)ethanamine: Similar structure but with the nitro group at the para position.
1-(2-Nitrophenyl)ethanamine: Nitro group at the ortho position.
1-(3-Aminophenyl)ethanamine: Reduction product of 1-(3-nitrophenyl)ethanamine .
Uniqueness: this compound is unique due to the position of the nitro group, which influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(3-nitrophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIBPONLEKDCPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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